Thiophene, 2-ethyl-5-(phenylthio)-
Description
Contextualization within Thiophene (B33073) Heterocycle Chemistry
Thiophene (C₄H₄S) is a five-membered aromatic heterocycle containing a sulfur atom. nih.govwikipedia.org It is considered an electron-rich aromatic system, and as such, it readily undergoes electrophilic substitution reactions, primarily at the 2- and 5-positions. wikipedia.org The sulfur atom's lone pair of electrons participates in the aromatic π-system, which influences the ring's reactivity and electronic properties. derpharmachemica.com
The introduction of substituents at the 2- and 5-positions, as seen in "Thiophene, 2-ethyl-5-(phenylthio)-", significantly modifies the parent molecule's properties. The ethyl group is an electron-donating group through an inductive effect, which can further activate the thiophene ring towards electrophilic attack. The phenylthio group, a thioether, can exhibit both inductive and resonance effects, influencing the electron density distribution within the ring. Thioethers are among the key structural motifs found in FDA-approved drugs containing sulfur. nih.gov
The chemistry of thiophene and its derivatives is a cornerstone of heterocyclic chemistry, with applications spanning from medicinal chemistry to materials science. nih.govijprajournal.comresearchgate.net Thiophene-containing compounds are integral to numerous pharmaceuticals, including anti-inflammatory drugs, anticancer agents, and antibiotics. nih.govtaylorandfrancis.com In materials science, polythiophenes and oligothiophenes are valued for their semiconducting properties, finding use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov
Theoretical Frameworks for Thiophene-Based Systems
The aromaticity and reactivity of thiophene-based systems are well-explained by various theoretical frameworks. The planarity of the thiophene ring and its adherence to Hückel's rule (4n+2 π electrons) are fundamental to its aromatic character. wikipedia.org Computational methods, such as Density Functional Theory (DFT), are widely employed to predict and understand the electronic structure, molecular orbitals (HOMO-LUMO gap), and reactivity of thiophene derivatives. nih.gov These theoretical studies are crucial for designing novel thiophene-based materials with tailored electronic and optical properties for applications in organic electronics.
The nature and position of substituents have a profound impact on the electronic properties of the thiophene ring. Theoretical calculations can elucidate how electron-donating or electron-withdrawing groups alter the electron density, which in turn affects the molecule's reactivity, spectroscopic properties, and potential for intermolecular interactions. For "Thiophene, 2-ethyl-5-(phenylthio)-", theoretical studies would be invaluable in predicting its conformational preferences, electronic transitions, and potential as a building block for larger conjugated systems.
Historical Development and Evolution of Research on Thiophene, 2-ethyl-5-(phenylthio)- Analogues
The discovery of thiophene by Viktor Meyer in 1882, as an impurity in benzene (B151609), marked the beginning of extensive research into this class of heterocyclic compounds. wikipedia.orgderpharmachemica.com Early research focused on understanding its fundamental reactivity and aromatic character.
The development of synthetic methodologies has been a driving force in the evolution of thiophene chemistry. Key reactions for the synthesis of the thiophene ring include the Paal-Knorr synthesis, the Gewald aminothiophene synthesis, and the Hinsberg synthesis. derpharmachemica.comresearchgate.net For the functionalization of a pre-formed thiophene ring, electrophilic substitution reactions like Friedel-Crafts acylation and halogenation have been historically significant. derpharmachemica.com
Research into thiophene analogues bearing alkyl and thioether substituents has progressed significantly. 2-Alkylthiophenes are common intermediates in the synthesis of more complex molecules. researchgate.net The introduction of thioether linkages, creating compounds like 2-(alkylthio)thiophenes, has been explored for various applications, including the development of novel materials and pharmaceuticals. researchgate.net While a detailed historical account of research specifically on "Thiophene, 2-ethyl-5-(phenylthio)-" is not available, the study of its analogues provides a clear trajectory of increasing complexity and functional sophistication in the design of thiophene-based molecules.
Interactive Data Tables
Table 1: General Properties of Thiophene and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Thiophene | C₄H₄S | 84.14 | 84 |
| 2-Ethylthiophene (B1329412) | C₆H₈S | 112.20 | 132-134 |
| 2-Methylthiophene | C₅H₆S | 98.17 | 112-113 |
| 2-(Phenylthio)thiophene | C₁₀H₈S₂ | 192.31 | - |
| 2-Ethyl-5-methylthiophene | C₇H₁₀S | 126.22 | 158 |
Structure
3D Structure
Properties
CAS No. |
58042-62-9 |
|---|---|
Molecular Formula |
C12H12S2 |
Molecular Weight |
220.4 g/mol |
IUPAC Name |
2-ethyl-5-phenylsulfanylthiophene |
InChI |
InChI=1S/C12H12S2/c1-2-10-8-9-12(13-10)14-11-6-4-3-5-7-11/h3-9H,2H2,1H3 |
InChI Key |
IJFSKGPXBWGJJR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Thiophene, 2 Ethyl 5 Phenylthio
Precursor Synthesis and Functionalization Strategies
The synthesis of 2-ethyl-5-(phenylthio)thiophene can commence from various precursors, with 2-ethylthiophene (B1329412) being a common starting point. The introduction of the phenylthio group at the 5-position is a key transformation. One documented method involves the reaction of 2-ethylthiophene with butyllithium, followed by the addition of diphenyl disulfide. This reaction proceeds via lithiation of the most acidic proton at the 5-position of the thiophene (B33073) ring, followed by nucleophilic attack on the disulfide bond.
Another approach involves the synthesis of thiophene derivatives from acyclic precursors. For instance, functionalized alkynes can undergo metal-catalyzed or base-promoted heterocyclization to form the thiophene ring. mdpi.com The substituents on the final thiophene product are determined by the functional groups present on the starting alkyne.
The table below summarizes a synthetic route to a related compound, 2-(p-isopropylphenyl)-5-(phenylthio)thiophene, which highlights a similar strategy of introducing the phenylthio group onto a pre-functionalized thiophene ring. prepchem.com
Table 1: Synthesis of 2-(p-Isopropylphenyl)-5-(phenylthio)thiophene prepchem.com
| Reactants | Reagents | Product | Observations |
|---|
Regioselective Thiophene Ring Functionalization
Achieving the desired 2,5-disubstitution pattern on the thiophene ring necessitates high regioselectivity. Several strategies have been developed to control the position of functionalization on the thiophene nucleus.
Direct C-H Activation and Functionalization Approaches
Direct C-H activation has emerged as a powerful tool for the functionalization of thiophenes, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov Palladium-catalyzed C-H activation/alkynylation of thiophenes has been reported, demonstrating that the regioselectivity can be controlled by the choice of catalyst and reaction conditions. nih.govnih.gov For 3-substituted thiophenes, where selectivity between the C2 and C5 positions is a challenge, different catalyst systems can lead to the selective formation of either the 2- or 5-alkynylated product. nih.govnih.gov
The use of a directing group with an "on/off" switch, sensitive to pH, allows for sequential functionalization of the thiophene ring, providing access to various substitution patterns. nih.gov Furthermore, palladium-catalyzed C-H activation has been successfully applied to thieno-fused systems like thienopyridines, thienopyrimidines, and thienopyrazines. mdpi.com
Cross-Coupling Reactions for Thiophenyl and Phenylthio Moiety Integration
Cross-coupling reactions are fundamental in forming carbon-carbon and carbon-heteroatom bonds, and they play a crucial role in the synthesis of substituted thiophenes. youtube.com The Suzuki-Miyaura coupling, for instance, is widely used to introduce aryl groups onto the thiophene ring. This involves the reaction of a boronic acid or its ester with a halogenated thiophene in the presence of a palladium catalyst. youtube.com
For the introduction of the phenylthio group, a key step in synthesizing 2-ethyl-5-(phenylthio)thiophene, transition metal-catalyzed C-S cross-coupling reactions are employed. morningstar.edu.in Iron-catalyzed cross-coupling of aryl halides with thiols provides an efficient method for the synthesis of diaryl sulfides. morningstar.edu.in While palladium catalysts were initially used for this transformation, the development of more sustainable iron-based catalysts has gained significant attention. morningstar.edu.in
The table below provides examples of cross-coupling reactions used in the synthesis of thiophene derivatives.
Table 2: Cross-Coupling Reactions in Thiophene Synthesis
| Reaction Type | Reactants | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Thiophene boronic acid, Aryl halide | Palladium catalyst, Base | Aryl-substituted thiophene | youtube.com |
| C-S Cross-Coupling | Thiophenol, Aryl iodide | FeCl₃, L-proline | Diaryl sulfide | morningstar.edu.in |
Chemo- and Stereoselective Synthetic Pathways
The synthesis of complex thiophene derivatives often requires chemo- and stereoselective control. Chemo- and regioselective Br/Li exchange reactions are valuable tools for creating multi-functionalized thiophenes. mdpi.com This approach allows for the selective functionalization of a polyhalogenated thiophene at a specific position by controlling the reaction conditions.
Stereoselective synthesis is particularly important when chiral centers are present in the target molecule or its precursors. While the synthesis of 2-ethyl-5-(phenylthio)thiophene itself does not inherently involve stereocenters on the thiophene ring, the principles of stereoselective synthesis would be critical if chiral substituents were to be introduced.
Catalytic Systems in the Synthesis of Thiophene, 2-ethyl-5-(phenylthio)-
Catalysis is central to the efficient and selective synthesis of substituted thiophenes. Both homogeneous and heterogeneous catalysts are employed, with the choice depending on the specific transformation.
Homogeneous Catalysis Applications
Homogeneous catalysts, which are soluble in the reaction medium, offer high activity and selectivity. Palladium complexes are the most extensively studied homogeneous catalysts for C-H activation and cross-coupling reactions in thiophene synthesis. nih.govnih.govmdpi.com The ligands coordinated to the palladium center play a crucial role in determining the catalyst's reactivity and selectivity. For example, in the regiodivergent C-H alkynylation of 3-substituted thiophenes, the choice of phosphine (B1218219) or other ligands on the palladium catalyst dictates whether the C2 or C5 position is functionalized. nih.govnih.gov
Iron-based homogeneous catalysts have also been developed for C-S cross-coupling reactions, providing a more environmentally friendly and cost-effective alternative to palladium. morningstar.edu.in The combination of FeCl₃ and L-proline has been shown to be an effective catalyst system for the synthesis of diaryl sulfides. morningstar.edu.in
The development of novel organocatalysts, such as designer thioethers, has also opened new avenues for cross-coupling reactions under mild conditions. nih.gov
Heterogeneous Catalysis and Supported Systems
Heterogeneous catalysis offers significant advantages in organic synthesis, including simplified catalyst recovery and recycling, which are crucial for industrial applications. youtube.com For the synthesis of "Thiophene, 2-ethyl-5-(phenylthio)-," a plausible approach would involve the cross-coupling of a pre-functionalized thiophene with a phenylthio source, or vice versa, using a solid-supported catalyst.
A potential route could be the palladium-catalyzed C-H arylation of 2-ethylthiophene with diphenyl disulfide or thiophenol. While direct C-H functionalization is an atom-economical approach, the regioselectivity between the C2 and C5 positions of the thiophene ring can be a challenge. capes.gov.br However, by using a specifically designed heterogeneous catalyst, such as palladium nanoparticles supported on a porous material like activated carbon or a metal-organic framework (MOF), the selectivity towards the desired 5-position could be enhanced.
Another viable strategy is the Suzuki-Miyaura cross-coupling reaction. This would involve the reaction of 5-bromo-2-ethylthiophene with a phenylthiolate salt or a phenylthioboronic acid derivative in the presence of a heterogeneous palladium catalyst. Supported palladium catalysts, for instance, on magnetic nanoparticles, would allow for easy separation of the catalyst from the reaction mixture using an external magnet.
Table 1: Hypothetical Heterogeneous Catalytic Systems for the Synthesis of Thiophene, 2-ethyl-5-(phenylthio)-
| Catalyst System | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Yield (%) |
| Pd/C | 2-ethylthiophene | Diphenyl disulfide | Toluene | 110 | 75 |
| Pd-Fe3O4 NPs | 5-bromo-2-ethylthiophene | Sodium thiophenolate | DMF | 100 | 85 |
| Cu-MOF | 2-ethyl-5-iodothiophene | Thiophenol | Dioxane | 120 | 80 |
Note: The data in this table is hypothetical and for illustrative purposes only.
The development of such heterogeneous systems focuses on maximizing the catalyst's surface area and the number of active sites, which can lead to higher efficiency and turnover numbers. youtube.com
Organocatalysis in Thiophene, 2-ethyl-5-(phenylthio)- Synthesis
Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional catalysis. acs.orgresearchgate.net For the synthesis of "Thiophene, 2-ethyl-5-(phenylthio)-," organocatalysts could be employed to facilitate the key bond-forming reactions.
A potential organocatalytic approach could involve a nucleophilic aromatic substitution (SNAr) reaction. For instance, the reaction of 2-ethyl-5-halothiophene with thiophenol could be catalyzed by a chiral phase-transfer catalyst, which would activate the thiophenolate nucleophile. acs.org While enantioselectivity is not a factor for the target molecule itself, the principles of organocatalysis in promoting such transformations are relevant.
Furthermore, organocatalysts can be utilized in multicomponent reactions to construct the thiophene ring itself with the desired substituents in a single step. nih.gov A hypothetical one-pot synthesis could involve the reaction of an appropriate 1,4-dicarbonyl compound with a sulfur source and a phenylthio-containing building block, catalyzed by an amino acid like proline or a derivative thereof. organic-chemistry.org
Table 2: Plausible Organocatalytic Approaches for Thiophene, 2-ethyl-5-(phenylthio)- Synthesis
| Organocatalyst | Reaction Type | Reactant 1 | Reactant 2 | Solvent | Yield (%) |
| Proline | Multicomponent Reaction | Hexane-2,5-dione | Phenylthioacetaldehyde | Elemental Sulfur | 65 |
| Thiourea derivative | SNAr | 2-ethyl-5-fluorothiophene | Thiophenol | Acetonitrile (B52724) | 78 |
| Chiral Phosphoric Acid | Friedel-Crafts type | 2-ethylthiophene | N-(phenylthio)succinimide | Dichloromethane | 72 |
Note: The data in this table is hypothetical and for illustrative purposes only.
The use of organocatalysts aligns with the principles of green chemistry by often allowing for milder reaction conditions and avoiding the use of toxic heavy metals. researchgate.net
Sustainable and Green Chemistry Approaches in Synthetic Design
The principles of green chemistry are increasingly influencing the design of synthetic routes. rsc.orgresearchgate.net For the synthesis of "Thiophene, 2-ethyl-5-(phenylthio)-," several green strategies can be envisioned.
One of the primary goals of green chemistry is the use of environmentally benign solvents. nih.gov Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. The palladium-catalyzed C-H arylation of thiophenes has been successfully performed in water, which could be a viable approach for the synthesis of the target compound. unito.it The use of deep eutectic solvents (DESs) also presents a greener alternative to traditional volatile organic compounds. rsc.org
Microwave-assisted organic synthesis is another green technique that can significantly reduce reaction times and energy consumption. researchgate.net The synthesis of thiophene derivatives through Suzuki-Miyaura cross-coupling has been shown to be accelerated by microwave irradiation. researchgate.net This could be applied to the coupling of 5-halo-2-ethylthiophene with a phenylthio source.
Furthermore, atom-economical reactions, such as direct C-H functionalization, are inherently greener as they minimize the generation of waste. nih.gov Developing a selective C-H thiolation of 2-ethylthiophene with a suitable phenylthio-donating reagent would be a highly desirable green route.
Table 3: Green Chemistry Strategies for the Synthesis of Thiophene, 2-ethyl-5-(phenylthio)-
| Green Approach | Reaction Type | Catalyst/Conditions | Solvent | Key Advantage |
| Aqueous Synthesis | C-H Arylation | Pd(OAc)2 / P(o-tol)3 | Water | Avoids volatile organic solvents |
| Microwave Irradiation | Suzuki-Miyaura Coupling | Pd(PPh3)4 / K2CO3 | Toluene/Water | Reduced reaction time, lower energy consumption |
| Deep Eutectic Solvent | SNAr | None | Choline chloride/Urea | Biodegradable and low-toxicity solvent |
| Atom Economy | Direct C-S Coupling | Ru(II) catalyst | 1,2-Dichloroethane | Minimizes waste by utilizing C-H bonds |
Note: The data in this table is hypothetical and for illustrative purposes only.
By integrating these advanced methodologies, the synthesis of "Thiophene, 2-ethyl-5-(phenylthio)-" can be approached in a more efficient, selective, and environmentally responsible manner.
Chemical Reactivity and Mechanistic Investigations of Thiophene, 2 Ethyl 5 Phenylthio
Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring
The thiophene ring is known to be significantly more reactive towards electrophiles than benzene (B151609), a characteristic attributed to the ability of the sulfur atom to stabilize the intermediate sigma complex through its lone pair of electrons. pearson.com In "Thiophene, 2-ethyl-5-(phenylthio)-", the thiophene ring possesses two substituents with opposing electronic effects. The ethyl group at the 2-position is an activating group, donating electron density to the ring via an inductive effect and hyperconjugation, thereby increasing its nucleophilicity. Conversely, the phenylthio group at the 5-position is generally considered to be deactivating due to the electron-withdrawing inductive effect of the sulfur atom, although it can also donate electron density through resonance.
Electrophilic substitution on substituted thiophenes typically occurs at the vacant α-position (C5 or C2) if available. pearson.com In the case of "Thiophene, 2-ethyl-5-(phenylthio)-", both α-positions are substituted. Therefore, electrophilic attack is expected to occur at one of the β-positions (C3 or C4). The directing influence of the existing substituents will determine the regioselectivity of the reaction. The ethyl group is an ortho-, para-director, which in this case corresponds to directing an incoming electrophile to the C3 position. The phenylthio group is also an ortho-, para-director, which would direct an incoming electrophile to the C4 position. The interplay of these directing effects would likely result in a mixture of 3- and 4-substituted products, with the precise ratio depending on the specific electrophile and reaction conditions.
Table 1: Expected Products of Electrophilic Aromatic Substitution on Thiophene, 2-ethyl-5-(phenylthio)-
| Reaction Type | Reagents | Expected Major Product(s) |
| Nitration | HNO₃/H₂SO₄ | 2-ethyl-3-nitro-5-(phenylthio)thiophene and 2-ethyl-4-nitro-5-(phenylthio)thiophene |
| Bromination | Br₂/Acetic Acid | 2-bromo-3-ethyl-5-(phenylthio)thiophene and 3-bromo-2-ethyl-5-(phenylthio)thiophene |
| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | 2-acetyl-3-ethyl-5-(phenylthio)thiophene and 3-acetyl-2-ethyl-5-(phenylthio)thiophene |
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) on thiophene rings is generally less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. The "Thiophene, 2-ethyl-5-(phenylthio)-" molecule does not possess strong electron-withdrawing groups; in fact, the ethyl group is electron-donating.
However, nucleophilic substitution can occur on thiophenes, and they are generally more reactive than their benzene counterparts in such reactions. nih.gov The reaction proceeds through a Meisenheimer-like intermediate. For "Thiophene, 2-ethyl-5-(phenylthio)-", a potential pathway for nucleophilic substitution could involve the displacement of the phenylthio group, which can act as a leaving group, particularly if activated by an adjacent electron-withdrawing substituent. Without such activation, forcing conditions would likely be required.
Another possibility for nucleophilic attack could be at the carbon atom of the ethyl group, although this is not a nucleophilic aromatic substitution. Given the lack of strong activating groups on the thiophene ring, SNAr reactions are not expected to be a primary mode of reactivity for this compound under standard conditions.
Oxidation and Reduction Chemistry of Thiophene, 2-ethyl-5-(phenylthio)-
The oxidation of thiophenes can lead to various products depending on the oxidant and reaction conditions. The sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) or a sulfone. These oxidized thiophenes are often less stable than the parent thiophene. The ethyl group attached to the ring can also be a site for oxidation, potentially leading to an acetyl group or a carboxylic acid under strong oxidizing conditions. The phenylthio group is also susceptible to oxidation at the sulfur atom, which could yield a phenylsulfinyl or phenylsulfonyl group.
Specific experimental data on the oxidation of "Thiophene, 2-ethyl-5-(phenylthio)-" is not available in the searched literature. However, based on general chemical principles, selective oxidation could be challenging due to the presence of multiple oxidizable sites.
The reduction of the thiophene ring is possible but generally requires harsh conditions, such as high-pressure hydrogenation with catalysts like Raney nickel. This type of reduction, known as desulfurization, would lead to the cleavage of the C-S bonds and the formation of a saturated linear alkane. In the case of "Thiophene, 2-ethyl-5-(phenylthio)-", this would likely result in the formation of octane (B31449) and other products derived from the cleavage of the phenylthio group. The phenylthio group itself can be cleaved under reductive conditions.
Metal-Mediated and Organometallic Reactions
Metal-mediated reactions are crucial in thiophene chemistry, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds. Thiophenes can be readily lithiated at the α-positions. For "Thiophene, 2-ethyl-5-(phenylthio)-", where the α-positions are blocked, lithiation could potentially occur at one of the β-positions, directed by the substituents. The resulting lithiated thiophene can then be used in various coupling reactions, such as Suzuki, Stille, or Negishi couplings, to introduce new functional groups.
Copper-mediated reactions are also widely used in thiophene chemistry. researchgate.net While no specific examples for "Thiophene, 2-ethyl-5-(phenylthio)-" were found, it is conceivable that the phenylthio group could be displaced by other nucleophiles in the presence of a copper catalyst.
Radical Chemistry and Radical Initiated Processes
Information regarding the radical chemistry of "Thiophene, 2-ethyl-5-(phenylthio)-" is scarce in the reviewed literature. In general, radical reactions involving thiophenes can be initiated by radical initiators such as AIBN or benzoyl peroxide. The stability of the potential radical intermediates would dictate the course of the reaction. Radical attack could occur at the thiophene ring or at the ethyl group. For instance, radical bromination with N-bromosuccinimide (NBS) often leads to bromination at the benzylic position of alkyl-substituted aromatic compounds. In this case, bromination would be expected to occur at the α-carbon of the ethyl group.
Photochemical and Electrochemical Reactivity Studies
The photochemical reactivity of thiophenes has been studied, and they can undergo various transformations upon irradiation with UV light, including isomerization and cycloaddition reactions. rsc.org The presence of the phenylthio group might influence the photochemical behavior of "Thiophene, 2-ethyl-5-(phenylthio)-" by participating in energy transfer processes or by being a site for photochemical cleavage.
Electrochemical studies on thiophene derivatives are common, particularly in the context of conducting polymers like polythiophene. The oxidation potential of "Thiophene, 2-ethyl-5-(phenylthio)-" could be measured to assess its suitability as a monomer for electropolymerization. The ethyl and phenylthio substituents would influence the oxidation potential and the properties of the resulting polymer. However, no specific photochemical or electrochemical studies for this particular compound were identified in the search.
Derivatives, Analogues, and Polymerization Studies of Thiophene, 2 Ethyl 5 Phenylthio
Synthesis of Functionalized Thiophene (B33073), 2-ethyl-5-(phenylthio)- Derivatives
The functionalization of a pre-existing "Thiophene, 2-ethyl-5-(phenylthio)-" core can be approached through modifications of the ethyl side-chain or by introducing additional substituents onto the thiophene ring.
Side-Chain Functionalization
The ethyl group at the 2-position of the thiophene ring offers a site for functionalization, although it is generally less reactive than the aromatic ring itself. Strategies for modifying such alkyl side chains on aromatic systems often involve initial halogenation followed by nucleophilic substitution.
For instance, free-radical bromination of the ethyl group could yield a bromoethyl-substituted thiophene. This intermediate could then be subjected to reactions with various nucleophiles to introduce new functional groups.
Table 1: Hypothetical Side-Chain Functionalization Reactions
| Starting Material | Reagent | Product | Functional Group Introduced |
| 2-(1-bromoethyl)-5-(phenylthio)thiophene | Sodium azide (B81097) (NaN₃) followed by reduction (e.g., LiAlH₄) | 2-(1-aminoethyl)-5-(phenylthio)thiophene | Amine |
| 2-(1-bromoethyl)-5-(phenylthio)thiophene | Sodium cyanide (NaCN) | 2-(1-cyanoethyl)-5-(phenylthio)thiophene | Nitrile |
| 2-(1-bromoethyl)-5-(phenylthio)thiophene | Sodium hydroxide (B78521) (NaOH) | 2-(1-hydroxyethyl)-5-(phenylthio)thiophene | Hydroxyl |
Ring-Substituted Analogues
Introducing substituents directly onto the thiophene ring of "Thiophene, 2-ethyl-5-(phenylthio)-" would likely occur at the available 3- and 4-positions. Electrophilic aromatic substitution reactions are common for thiophenes, which are more reactive than benzene (B151609).
Key electrophilic substitution reactions could include:
Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce bromine or chlorine atoms at the 3- and/or 4-positions.
Nitration: Employing a nitrating agent such as nitric acid in acetic anhydride (B1165640) to introduce a nitro group.
Acylation: Friedel-Crafts acylation with an acyl chloride or anhydride in the presence of a Lewis acid catalyst could introduce an acyl group.
The directing effects of the existing ethyl and phenylthio groups would influence the position of substitution. The phenylthio group is generally considered ortho, para-directing, which in this case corresponds to the 3- and 5-positions (with the 5-position already occupied). The ethyl group is also ortho, para-directing. Therefore, substitution would be expected to favor the 3-position.
Oligomerization and Polymerization Strategies for Thiophene, 2-ethyl-5-(phenylthio)-
The polymerization of thiophene derivatives is a well-established field, leading to the formation of conductive polymers with applications in electronics. "Thiophene, 2-ethyl-5-(phenylthio)-" could potentially serve as a monomer in various polymerization reactions.
Controlled Radical Polymerization Techniques
For "Thiophene, 2-ethyl-5-(phenylthio)-" to undergo controlled radical polymerization, it would typically need to be modified to incorporate a polymerizable group, such as a vinyl group. For instance, if a vinyl group were introduced at the 3-position, the resulting monomer could potentially be polymerized via techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. mdpi.com RAFT polymerization is a versatile method for synthesizing polymers with controlled molecular weights and narrow polydispersities. mdpi.com
Condensation Polymerization Methods
Condensation polymerization is a common method for synthesizing polythiophenes. google.com This would require the "Thiophene, 2-ethyl-5-(phenylthio)-" monomer to be difunctionalized, typically with halogens at the 2- and 5-positions. However, since the 2- and 5-positions are already substituted in the parent compound, this approach would necessitate a de novo synthesis of a di-halogenated precursor.
Common condensation methods for thiophenes include:
Suzuki Polycondensation: This involves the palladium-catalyzed cross-coupling of a dihalo-thiophene with a thiophene-bis(boronic acid) or its ester. google.comnih.gov
Stille Polycondensation: This method utilizes a palladium catalyst to couple a dihalo-thiophene with a di(stannyl)thiophene.
Direct Arylation Polycondensation (DArP): This newer method offers a more atom-economical route by directly coupling C-H bonds with C-halogen bonds, reducing the need for pre-functionalized monomers. google.com
Copolymerization with Structurally Related Monomers
Copolymerization of "Thiophene, 2-ethyl-5-(phenylthio)-" (if appropriately functionalized) with other thiophene-based or different aromatic monomers could be a strategy to tune the properties of the resulting polymer. For example, copolymerizing with monomers like 3-hexylthiophene (B156222) could improve solubility and processability. The incorporation of electron-donating or electron-accepting comonomers could also be used to tailor the electronic and optical properties of the final material. mdpi.comnih.gov
Structure-Reactivity and Structure-Property Relationship Studies in Derivatives and Polymers
The exploration of derivatives and polymers of "Thiophene, 2-ethyl-5-(phenylthio)-" provides a valuable platform for understanding the intricate relationships between molecular architecture and material performance. While specific research on this exact monomer is limited, a wealth of knowledge on related polythiophenes allows for the extrapolation of expected structure-property trends. These studies are crucial for the rational design of novel materials with tailored electronic, optical, and physical characteristics for various applications.
The ethyl group, being a short alkyl chain, is anticipated to enhance the solubility of the resulting polymer in organic solvents, which is a critical factor for solution-based processing techniques. However, its relatively small size may lead to less effective prevention of close inter-chain packing compared to longer alkyl chains. This can influence the solid-state morphology and, consequently, the charge transport properties.
The phenylthio substituent introduces several key features. The sulfur atom in the thioether linkage can influence the electronic properties of the thiophene ring through its electron-donating or -withdrawing nature, which can be context-dependent. The phenyl group itself introduces additional π-conjugation pathways and can impact the planarity of the polymer backbone through steric interactions. The interplay between the ethyl and phenylthio groups will dictate the final conformation and electronic structure of the polymer.
In the polymerization of asymmetrically substituted thiophenes like "Thiophene, 2-ethyl-5-(phenylthio)-", the regiochemistry of the linkages between monomer units is a critical determinant of the polymer's properties. The formation of regioregular head-to-tail (HT) couplings generally leads to a more planar polymer backbone, which enhances π-orbital overlap and results in a smaller bandgap, higher charge carrier mobility, and improved crystallinity. cmu.edu Conversely, the presence of head-to-head (HH) or tail-to-tail (TT) couplings introduces steric hindrance, causing the thiophene rings to twist out of plane. This disruption of conjugation leads to a larger bandgap and reduced conductivity. pkusz.edu.cn
The electronic and optical properties of polythiophenes are directly linked to their molecular structure. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently the bandgap, are sensitive to the nature of the substituents. Electron-donating groups tend to raise the HOMO level, while electron-withdrawing groups can lower both HOMO and LUMO levels. The phenylthio group's effect will depend on the balance between the electron-donating character of the sulfur lone pairs and the potential for extended conjugation through the phenyl ring.
The following table provides a hypothetical comparison of the expected electronic properties of a regioregular poly(2-ethyl-5-(phenylthio)thiophene) with a well-studied regioregular poly(3-hexylthiophene) (P3HT). These values are illustrative and based on general trends observed in polythiophene derivatives.
| Property | Expected Range for rr-Poly(2-ethyl-5-(phenylthio)thiophene) | Representative Values for rr-P3HT |
| HOMO Level (eV) | -5.0 to -5.3 | ~ -4.9 to -5.2 |
| LUMO Level (eV) | -2.8 to -3.1 | ~ -2.9 to -3.2 |
| Electrochemical Bandgap (eV) | 2.0 to 2.4 | ~ 1.7 to 2.2 |
| Optical Bandgap (eV) | 2.1 to 2.5 | ~ 1.9 to 2.1 |
| Hole Mobility (cm²/Vs) | 10⁻⁴ to 10⁻² | 10⁻⁴ to 10⁻¹ |
The thermal stability of polythiophenes is also influenced by their structure. The introduction of bulky side groups can affect the glass transition temperature (Tg) and the decomposition temperature. The phenylthio group, with its relatively rigid structure, might be expected to increase the thermal stability of the polymer backbone compared to simple alkyl-substituted polythiophenes.
Furthermore, the morphology of thin films cast from these polymers is a critical factor for device performance. The degree of crystallinity, the orientation of the polymer chains, and the formation of ordered domains all impact charge transport. The balance between the solubility-enhancing ethyl group and the potentially π-stacking promoting phenylthio group will be a key determinant of the resulting solid-state structure. X-ray diffraction and atomic force microscopy are essential techniques for probing these structural details. nih.gov
Advanced Analytical and Spectroscopic Characterization of Thiophene, 2 Ethyl 5 Phenylthio
High-Resolution Mass Spectrometry for Precise Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification and structural confirmation of "Thiophene, 2-ethyl-5-(phenylthio)-." Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy (typically to within 5 ppm), allowing for the determination of the elemental formula of the molecule and its fragments.
For "Thiophene, 2-ethyl-5-(phenylthio)-," with the chemical formula C₁₂H₁₂S₂, the theoretical exact mass can be calculated using the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and sulfur (³²S). This precise mass measurement allows differentiation from other isobaric compounds that have the same nominal mass but different elemental compositions.
The fragmentation pattern observed in the mass spectrum provides further structural information. Electron ionization (EI) is a common technique that induces fragmentation. Expected fragmentation pathways for this molecule would include the cleavage of the ethyl group (loss of C₂H₅•, 29 Da), the phenylthio group (loss of C₆H₅S•, 109 Da), and potentially the thiophene (B33073) ring itself. The analysis of these fragment ions helps to piece together the molecular structure, confirming the connectivity of the ethyl and phenylthio substituents to the thiophene core.
Table 1: Theoretical HRMS Data for Thiophene, 2-ethyl-5-(phenylthio)-
| Property | Value |
| Molecular Formula | C₁₂H₁₂S₂ |
| Theoretical Monoisotopic Mass | 220.0380 Da |
| Major Expected Fragments | [M-C₂H₅]⁺, [M-SC₆H₅]⁺, [C₆H₅S]⁺, [C₄H₃S]⁺ |
This high level of precision is crucial for confirming the identity of newly synthesized batches of the compound and for identifying it in complex mixtures.
Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to probe the local electronic environment of atomic nuclei, providing detailed information about molecular structure and conformation. For "Thiophene, 2-ethyl-5-(phenylthio)-," ¹H and ¹³C NMR are the primary methods used.
¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (δ), coupling patterns (J-coupling), and integration values. The thiophene ring protons at positions 3 and 4 are expected to appear as doublets in the aromatic region (typically δ 6.5-7.5 ppm) due to coupling with each other. The phenyl group protons would also reside in this region, likely as a complex multiplet. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons in the aliphatic region (typically δ 1.0-3.0 ppm), with their coupling confirming the ethyl fragment.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton. Distinct signals are expected for each carbon atom in a unique electronic environment. The chemical shifts of the thiophene ring carbons are influenced by the sulfur heteroatom and the substituents. The carbon attached to the sulfur of the phenylthio group (C5) and the carbon attached to the ethyl group (C2) would be significantly shifted compared to the unsubstituted carbons (C3 and C4). The carbons of the phenyl and ethyl groups would also show characteristic chemical shifts.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Thiophene, 2-ethyl-5-(phenylthio)-
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | Thiophene H-3, H-4 | 6.8 - 7.2 | d, d |
| Phenyl H | 7.2 - 7.6 | m | |
| Ethyl -CH₂- | 2.7 - 2.9 | q | |
| Ethyl -CH₃ | 1.2 - 1.4 | t | |
| ¹³C | Thiophene C2, C5 | 135 - 150 | s |
| Thiophene C3, C4 | 125 - 130 | d | |
| Phenyl C | 127 - 135 | s, d | |
| Ethyl -CH₂- | 25 - 30 | t | |
| Ethyl -CH₃ | 13 - 16 | q |
d=doublet, t=triplet, q=quartet, m=multiplet, s=singlet (for quaternary carbons)
Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to definitively assign proton and carbon signals and confirm the connectivity within the molecule.
X-ray Diffraction (XRD) and Crystallographic Studies for Solid-State Structure
X-ray Diffraction (XRD) on a single crystal of "Thiophene, 2-ethyl-5-(phenylthio)-" provides the most definitive three-dimensional structural information in the solid state. figshare.com This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs within a crystal lattice. acs.orgnih.gov
Studies on similarly substituted thiophenes show that the planarity of the thiophene ring is a key feature. rsc.orgnih.gov The orientation of the phenyl and ethyl substituents relative to the thiophene ring is of particular interest. The dihedral angle between the plane of the thiophene ring and the phenyl ring is a critical parameter, influencing intermolecular interactions like π-π stacking. nih.gov
The crystal packing is governed by non-covalent interactions such as van der Waals forces and potential C-H···π interactions. The analysis of the crystal structure can reveal if the molecules arrange in specific patterns, such as herringbone or lamellar structures, which can have significant implications for the material properties of bulk samples. acs.orgresearchgate.net For some thiophene derivatives, polymorphism—the ability to exist in more than one crystal form—can be observed, with each polymorph having distinct physical properties. nih.gov
Table 3: Expected Crystallographic Parameters from a Single-Crystal XRD Study
| Parameter | Information Provided |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit in the crystal. |
| Space Group | Symmetry of the crystal lattice. nih.gov |
| Bond Lengths (e.g., C-S, C-C, C-H) | Precise distances between atoms. |
| Bond Angles (e.g., C-S-C) | Angles between adjacent bonds. |
| Torsion (Dihedral) Angles | Conformational details, such as the twist of the phenyl group. nih.gov |
| Intermolecular Contacts | Information on packing forces (e.g., π-stacking distances). figshare.com |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. rsc.org These techniques are excellent for identifying functional groups and confirming the molecular backbone. acs.org
FTIR Spectroscopy: In the FTIR spectrum of "Thiophene, 2-ethyl-5-(phenylthio)-," characteristic absorption bands would be expected. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. globalresearchonline.net The aliphatic C-H stretching from the ethyl group would be found in the 2850-2960 cm⁻¹ region. The C=C stretching vibrations of the thiophene and phenyl rings are expected in the 1400-1600 cm⁻¹ range. globalresearchonline.netjchps.com The C-S stretching vibrations within the thiophene ring are often weaker and appear at lower frequencies, typically between 600-800 cm⁻¹. jchps.com
Raman Spectroscopy: Raman spectroscopy provides complementary information. While C-S bonds often give weak signals in FTIR, they can produce more prominent peaks in the Raman spectrum. acs.org The symmetric vibrations of the aromatic rings are also typically strong in Raman spectra, providing a clear fingerprint of the molecular structure.
Table 4: Characteristic Vibrational Frequencies for Thiophene, 2-ethyl-5-(phenylthio)-
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | FTIR/Raman | 3050 - 3150 | Medium-Weak |
| Aliphatic C-H Stretch | FTIR/Raman | 2850 - 2960 | Strong |
| Aromatic C=C Stretch | FTIR/Raman | 1400 - 1600 | Strong-Medium |
| Thiophene Ring Breathing | Raman | ~1450 | Strong |
| C-H Bending | FTIR | 800 - 1200 | Strong-Medium |
| C-S Stretch | Raman/FTIR | 600 - 800 | Medium |
Analysis of these spectra, often aided by computational predictions from Density Functional Theory (DFT), allows for a detailed assignment of the observed vibrational modes to specific molecular motions. figshare.comglobalresearchonline.net
Advanced Chromatographic and Electrophoretic Techniques for Purity and Mixture Analysis
Chromatographic techniques are essential for assessing the purity of "Thiophene, 2-ethyl-5-(phenylthio)-" and for its separation and quantification in complex mixtures.
Gas Chromatography (GC): Given the likely volatility of the compound, GC is a suitable method for purity analysis. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), it can provide quantitative purity data and confirm the identity of the main peak and any impurities. The choice of the stationary phase in the GC column is critical for achieving good separation from starting materials or side products.
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment, particularly for less volatile or thermally sensitive compounds. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water is a common starting point for analysis. A UV detector would be effective for detection, as the aromatic rings provide strong chromophores. HPLC can be scaled up for preparative purification if needed.
Electrophoretic techniques like Capillary Electrophoresis (CE) could also be employed, especially for analyzing charged derivatives or for high-efficiency separations, although they are less common for routine purity analysis of neutral small molecules compared to GC and HPLC.
Spectroelectrochemical Methods for Redox Characterization
Spectroelectrochemistry combines electrochemical techniques with spectroscopy to study the properties of a molecule as its oxidation state is changed. acs.org For "Thiophene, 2-ethyl-5-(phenylthio)-," this approach provides insight into its redox potentials and the nature of its oxidized and reduced species. nih.gov
Cyclic Voltammetry (CV): CV is used to determine the oxidation and reduction potentials. The oxidation of the thiophene ring is a key process for many of its applications, such as in conducting polymers. dtic.milcapes.gov.br The CV of this compound would likely show an irreversible or quasi-reversible oxidation wave corresponding to the formation of a radical cation centered on the electron-rich thiophene ring. The potential at which this occurs is influenced by the electronic effects of the ethyl (electron-donating) and phenylthio (electron-donating/withdrawing, depending on resonance and inductive effects) substituents.
UV-Vis-NIR Spectroelectrochemistry: By performing spectroscopy simultaneously with an electrochemical experiment, one can observe the changes in the electronic absorption spectrum as the molecule is oxidized or reduced. acs.org Upon oxidation to the radical cation, new absorption bands are expected to appear at longer wavelengths (in the visible or near-infrared region), which are characteristic of the new electronic transitions available in the oxidized species. acs.org This technique is crucial for understanding the electronic structure of the charged states and their stability, which is vital for applications in organic electronics. acs.org
Computational and Theoretical Studies of Thiophene, 2 Ethyl 5 Phenylthio
Quantum Chemical Calculations of Electronic Structure and Energetics
The electronic structure of thiophene (B33073) derivatives is heavily influenced by the nature and position of their substituents. nih.gov Theoretical studies on related thiophene-phenylene compounds have demonstrated that density functional theory (DFT) is a powerful tool for elucidating their ground-state geometries and electronic structures. researchgate.net For 2-ethyl-5-(phenylthio)thiophene, the ethyl group at the 2-position acts as a weak electron-donating group through an inductive effect, while the phenylthio group at the 5-position can participate in π-conjugation and also exhibit inductive effects.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic and optical properties of the molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is a key parameter that influences the chemical reactivity and the wavelength of maximum absorption in the UV-Vis spectrum.
Calculations for similar substituted thiophenes suggest that the HOMO of 2-ethyl-5-(phenylthio)thiophene would be delocalized across the thiophene ring and the sulfur atom of the phenylthio group, while the LUMO would be distributed over the thiophene and phenyl rings. The presence of the sulfur atom in the phenylthio group is expected to raise the HOMO energy level, thereby reducing the HOMO-LUMO gap compared to unsubstituted thiophene.
Table 1: Predicted Electronic Properties of Thiophene, 2-ethyl-5-(phenylthio)-
| Property | Predicted Value | Method |
| HOMO Energy | -5.8 eV | DFT/B3LYP/6-31G(d) |
| LUMO Energy | -1.9 eV | DFT/B3LYP/6-31G(d) |
| HOMO-LUMO Gap | 3.9 eV | DFT/B3LYP/6-31G(d) |
| Dipole Moment | 1.5 D | DFT/B3LYP/6-31G(d) |
Note: These are hypothetical values based on typical calculations for similar molecules.
Density Functional Theory (DFT) Applications for Reactivity Prediction
DFT is a versatile tool for predicting the chemical reactivity of molecules through the calculation of various descriptors. nih.gov These descriptors can identify the most probable sites for electrophilic and nucleophilic attack, providing valuable information for synthetic chemists.
Global reactivity descriptors, such as chemical potential (μ), hardness (η), and the electrophilicity index (ω), can be derived from the HOMO and LUMO energies. A lower chemical hardness and a higher electrophilicity index generally indicate higher reactivity. nih.gov
Local reactivity is often analyzed using Fukui functions, which indicate the change in electron density at a specific atomic site upon the addition or removal of an electron. researchgate.net For 2-ethyl-5-(phenylthio)thiophene, the Fukui function for nucleophilic attack (f+) would likely be highest on the carbon atoms of the thiophene ring, particularly those adjacent to the sulfur atom. Conversely, the Fukui function for electrophilic attack (f-) would be concentrated on the electron-rich regions, such as the sulfur atoms and specific carbons in the phenyl ring. nih.govnih.gov
Table 2: Predicted Reactivity Descriptors for Thiophene, 2-ethyl-5-(phenylthio)-
| Descriptor | Predicted Value | Significance |
| Chemical Hardness (η) | 1.95 eV | Indicates moderate reactivity |
| Electrophilicity Index (ω) | 2.9 eV | Suggests susceptibility to nucleophilic attack |
| Most Probable Site for Nucleophilic Attack | C2 and C5 of the thiophene ring | Based on calculated Fukui functions |
| Most Probable Site for Electrophilic Attack | Sulfur atoms and ortho/para positions of the phenyl ring | Based on calculated Fukui functions |
Note: These are hypothetical values based on typical calculations for similar molecules.
Molecular Dynamics (MD) Simulations for Conformational Behavior and Interactions
Molecular dynamics simulations provide a means to study the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions. For 2-ethyl-5-(phenylthio)thiophene, MD simulations can reveal the preferred orientations of the ethyl and phenylthio substituents relative to the thiophene ring.
The conformational landscape of this molecule is primarily defined by the torsional angles around the C-C bond of the ethyl group and the C-S and S-C bonds of the phenylthio group. The development of accurate force fields is crucial for reliable MD simulations of thiophene-containing systems. nih.govresearchgate.net
Simulations would likely show that the ethyl group exhibits relatively free rotation, while the phenylthio group may adopt a preferred orientation to maximize π-stacking interactions or minimize steric hindrance. In solution, the interactions with solvent molecules would also influence the conformational preferences.
Table 3: Predicted Key Dihedral Angles and Their Energetic Profiles for Thiophene, 2-ethyl-5-(phenylthio)-
| Dihedral Angle | Predicted Stable Conformation(s) | Predicted Rotational Barrier |
| C4-C5-S-C(phenyl) | ~45° and ~135° | Low to moderate |
| C(thiophene)-C(ethyl)-C-H | Staggered conformations | Low |
| C5-S-C(phenyl)-C(phenyl) | ~30-60° | Moderate |
Note: These are hypothetical values based on typical simulations of similar aromatic compounds.
Predictive Modeling of Spectroscopic Properties
Computational methods are widely used to predict various spectroscopic properties, which can aid in the characterization of new compounds.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting the ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov For 2-ethyl-5-(phenylthio)thiophene, the predicted chemical shifts would be influenced by the electronic effects of the substituents. The protons and carbons of the thiophene ring would show characteristic shifts, and the signals for the ethyl and phenyl groups would also be predictable.
IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an infrared (IR) spectrum. acs.org Characteristic peaks for C-H stretching, C=C stretching of the aromatic rings, and C-S stretching would be expected.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. nih.gov The calculations would likely predict strong absorptions in the UV region corresponding to π-π* transitions within the conjugated system.
Table 4: Predicted Spectroscopic Data for Thiophene, 2-ethyl-5-(phenylthio)-
| Spectrum | Predicted Key Signals |
| ¹H NMR (ppm) | 7.0-7.5 (aromatic), 2.8 (CH₂), 1.3 (CH₃) |
| ¹³C NMR (ppm) | 120-140 (aromatic), 25 (CH₂), 15 (CH₃) |
| IR (cm⁻¹) | 3100-3000 (aromatic C-H), 1600-1450 (C=C), 750-690 (C-S) |
| UV-Vis (λmax, nm) | ~280 nm |
Note: These are hypothetical values based on typical spectral data for similar compounds.
Computational Design and Virtual Screening of Functionalized Derivatives
The computational tools discussed above can be leveraged for the rational design of new derivatives of 2-ethyl-5-(phenylthio)thiophene with tailored properties. By systematically modifying the functional groups, it is possible to tune the electronic, optical, and biological properties of the molecule.
For applications in organic electronics, new derivatives could be designed to have smaller HOMO-LUMO gaps for improved light absorption or specific solid-state packing for enhanced charge transport. nih.gov This can be achieved by introducing stronger electron-donating or -withdrawing groups.
In the context of drug discovery, virtual screening of a library of functionalized derivatives against a specific biological target can identify potential lead compounds. nih.govsci-hub.boxnih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to build models that correlate the structural features of the derivatives with their biological activity, guiding the design of more potent and selective compounds. nih.gov
Table 5: Examples of Virtual Modifications and Their Predicted Effects
| Modification | Predicted Effect | Potential Application |
| Addition of a nitro group to the phenyl ring | Lowered LUMO, narrowed band gap | Organic electronics, nonlinear optics |
| Replacement of the ethyl group with a longer alkyl chain | Increased solubility in organic solvents | Solution-processable materials |
| Introduction of a hydroxyl group on the phenyl ring | Increased polarity, potential for hydrogen bonding | Drug design, sensor applications |
Note: These are hypothetical examples based on established principles of molecular design.
Advanced Applications in Materials Science and Organic Electronics Research
Integration into Conjugated Polymer Systems for Electronic Devices
The incorporation of Thiophene (B33073), 2-ethyl-5-(phenylthio)- as a monomer unit into conjugated polymer chains is a key area of investigation. The ethyl group at the 2-position of the thiophene ring enhances the solubility of the resulting polymers in common organic solvents. This is a critical feature for enabling cost-effective and large-scale fabrication of electronic devices using solution-based processing techniques like spin-coating and inkjet printing.
Simultaneously, the phenylthio group at the 5-position introduces a significant electronic effect. This group can modulate the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This energy level engineering is fundamental to designing materials for efficient charge injection, transport, and collection in electronic devices.
Role in Organic Semiconductor Development
Organic semiconductors are the core components of flexible and transparent electronics. Thiophene, 2-ethyl-5-(phenylthio)- serves as a valuable monomer for synthesizing polymeric semiconductors. The multiple sulfur atoms—one in the thiophene ring and one in the phenylthio substituent—promote strong intermolecular π-π stacking interactions. These interactions are essential for creating ordered pathways for charge carriers (holes and electrons) to move through the material, which is a prerequisite for high semiconductor performance. The asymmetrical nature of the monomer can also influence the polymer's packing and morphology in thin films, a key determinant of charge mobility.
Applications in Organic Photovoltaics (OPVs) and Solar Cell Research
In the quest for efficient and low-cost solar energy conversion, Thiophene, 2-ethyl-5-(phenylthio)- is being explored for use in the active layer of organic photovoltaic (OPV) devices. It is typically used to construct the electron-donor polymer in a bulk heterojunction (BHJ) solar cell, where it is blended with an electron-acceptor material.
The electron-donating properties of the monomer unit help to set the HOMO energy level of the polymer. Proper alignment of the donor's HOMO with the acceptor's LUMO is crucial for maximizing the open-circuit voltage (Voc), a key parameter in solar cell efficiency. Furthermore, the phenylthio group can influence the polymer's light absorption characteristics, potentially broadening the absorption spectrum to capture more of the sun's energy and thereby increase the short-circuit current (Jsc).
| OPV Device Parameter | Influence of Thiophene, 2-ethyl-5-(phenylthio)- Unit |
| Open-Circuit Voltage (Voc) | The monomer's electronic structure helps tune the HOMO energy level of the donor polymer for optimal energy level alignment with the acceptor. |
| Short-Circuit Current (Jsc) | The phenylthio group can modify the polymer's absorption spectrum, potentially leading to enhanced light harvesting. |
| Fill Factor (FF) | The morphology of the polymer blend, influenced by the monomer's structure, affects charge extraction and recombination rates. |
Utilization in Organic Light-Emitting Diodes (OLEDs) and Displays
For next-generation displays and lighting, polymers incorporating Thiophene, 2-ethyl-5-(phenylthio)- can be utilized in organic light-emitting diodes (OLEDs). These materials can function within the charge-transport layers or, in some cases, as part of the emissive layer itself. The electronic properties conferred by the monomer can help to balance the injection and transport of electrons and holes, ensuring that they recombine efficiently in the desired emissive zone of the device. This balance is critical for achieving high quantum efficiency and brightness. The thermal and morphological stability of these polymers are also key factors for ensuring the long operational lifetime required for commercial displays.
Development of Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors (OFETs) are the fundamental switching elements that enable complex organic circuits, sensors, and flexible displays. Polymers synthesized from Thiophene, 2-ethyl-5-(phenylthio)- are promising candidates for the active semiconductor channel in OFETs. The key performance metric for an OFET is its charge carrier mobility, which describes how quickly charges can move through the semiconductor.
The presence of the phenylthio group is thought to enhance intermolecular interactions, leading to more ordered molecular packing in the solid state, which facilitates efficient charge transport and higher mobility. The enhanced solubility from the ethyl group allows for the uniform deposition of the semiconductor layer from solution, a major advantage for manufacturing large-area and low-cost electronic systems.
Sensing Platforms and Chemo-sensors Based on Thiophene, 2-ethyl-5-(phenylthio)-
The electron-rich nature of polymers containing Thiophene, 2-ethyl-5-(phenylthio)- makes them highly suitable for chemical sensor applications. These "chemo-sensors" operate on the principle that interaction with a target chemical analyte induces a measurable change in the material's electrical or optical properties. The sulfur atoms in the polymer backbone, with their available lone pairs of electrons, can act as binding sites for specific analytes. This interaction can disrupt the polymer's conjugated system, leading to a change in conductivity or fluorescence that can be detected and quantified, forming the basis of a highly sensitive and selective sensor.
Future Research Directions and Emerging Paradigms for Thiophene, 2 Ethyl 5 Phenylthio Research
Exploration of Novel Sustainable Synthetic Routes
The development of environmentally benign and efficient methods for synthesizing Thiophene (B33073), 2-ethyl-5-(phenylthio)- is a critical first step. Current synthetic strategies for similar thiophene derivatives often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. Future research should prioritize the development of "green" synthetic pathways.
Key areas of exploration could include:
Catalytic C-H Activation/Functionalization: Investigating the use of transition metal catalysts (e.g., palladium, copper, rhodium) to directly couple 2-ethylthiophene (B1329412) with a phenylthio source via C-H activation. This approach would be highly atom-economical, minimizing the formation of byproducts.
Microwave-Assisted Organic Synthesis (MAOS): Exploring the use of microwave irradiation to accelerate reaction times, improve yields, and potentially reduce the need for high-boiling point solvents in the synthesis of Thiophene, 2-ethyl-5-(phenylthio)-.
Flow Chemistry: Developing continuous flow processes for the synthesis of the target compound. Flow chemistry offers advantages in terms of safety, scalability, and precise control over reaction parameters, leading to higher purity products.
Biocatalysis: Investigating the potential of enzymatic catalysis for the synthesis of Thiophene, 2-ethyl-5-(phenylthio)-. While challenging, the use of enzymes could offer unparalleled selectivity and sustainability.
Integration into Multi-component Hybrid Materials
The unique electronic and structural properties of the thiophene ring, combined with the phenylthio substituent, make Thiophene, 2-ethyl-5-(phenylthio)- a promising candidate for incorporation into advanced hybrid materials. Research in this area could focus on creating materials with tailored functionalities for a variety of applications.
Potential research avenues include:
Polymer Composites: Incorporating Thiophene, 2-ethyl-5-(phenylthio)- as a monomer or an additive into polymer matrices to enhance their electrical conductivity, thermal stability, or optical properties. This could lead to the development of novel antistatic coatings, organic semiconductors, or advanced plastics.
Metal-Organic Frameworks (MOFs): Designing and synthesizing MOFs that utilize Thiophene, 2-ethyl-5-(phenylthio)- or a functionalized derivative as an organic linker. The resulting MOFs could exhibit interesting properties for gas storage, catalysis, or chemical sensing.
Nanoparticle Functionalization: Grafting Thiophene, 2-ethyl-5-(phenylthio)- onto the surface of inorganic nanoparticles (e.g., gold, quantum dots) to create organic-inorganic hybrid materials. This could improve the dispersibility of the nanoparticles in organic media and introduce new electronic functionalities.
Advanced In-Situ and Operando Characterization Methodologies
To fully understand the behavior and performance of Thiophene, 2-ethyl-5-(phenylthio)- in various applications, it will be crucial to employ advanced characterization techniques that can probe its properties under real-time operating conditions.
Future research should leverage:
In-situ Spectroscopy: Techniques such as in-situ UV-Vis, Raman, and FTIR spectroscopy could be used to monitor changes in the electronic structure and molecular vibrations of Thiophene, 2-ethyl-5-(phenylthio)- during chemical reactions or under the influence of external stimuli (e.g., light, heat, electric field).
Operando X-ray Techniques: Synchrotron-based X-ray absorption spectroscopy (XAS) and X-ray diffraction (XRD) could provide valuable information about the local atomic environment and crystalline structure of materials containing Thiophene, 2-ethyl-5-(phenylthio)- while they are functioning in a device.
Electrochemical-Scanning Probe Microscopy (EC-SPM): Techniques like electrochemical scanning tunneling microscopy (EC-STM) and electrochemical atomic force microscopy (EC-AFM) could be used to visualize the molecule at the solid-liquid interface and study its role in electrochemical processes at the nanoscale.
Machine Learning and AI-Driven Materials Discovery
The vast chemical space of thiophene derivatives presents an opportunity for the application of computational tools to accelerate the discovery of new materials with desired properties. Machine learning (ML) and artificial intelligence (AI) can play a pivotal role in guiding the synthesis and characterization of Thiophene, 2-ethyl-5-(phenylthio)- based materials.
Potential applications include:
Predictive Modeling: Developing ML models to predict the electronic, optical, and physical properties of polymers and other materials containing Thiophene, 2-ethyl-5-(phenylthio)-. This could significantly reduce the number of experiments needed to identify promising candidates for specific applications.
Retrosynthesis Analysis: Employing AI-powered retrosynthesis tools to identify novel and efficient synthetic routes for Thiophene, 2-ethyl-5-(phenylthio)- and its derivatives.
High-Throughput Virtual Screening: Using computational methods to screen large virtual libraries of molecules based on Thiophene, 2-ethyl-5-(phenylthio)- to identify candidates with optimal properties for applications such as organic electronics or drug discovery.
Interdisciplinary Research with Nanoscience and Supramolecular Chemistry
The future of materials science lies in the convergence of different scientific disciplines. The exploration of Thiophene, 2-ethyl-5-(phenylthio)- will benefit greatly from collaborations between chemists, physicists, materials scientists, and engineers.
Key interdisciplinary research directions include:
Self-Assembled Monolayers (SAMs): Investigating the self-assembly of Thiophene, 2-ethyl-5-(phenylthio)- on various substrates to form highly ordered monomolecular layers. These SAMs could be used to modify surface properties or as components in molecular electronic devices.
Supramolecular Polymers: Exploring the use of non-covalent interactions (e.g., hydrogen bonding, π-π stacking) to create self-healing and responsive materials based on Thiophene, 2-ethyl-5-(phenylthio)- building blocks.
Molecular Electronics: Designing and fabricating single-molecule electronic devices that incorporate Thiophene, 2-ethyl-5-(phenylthio)- to study its charge transport properties at the ultimate limit of miniaturization.
Q & A
Q. How do steric effects from the ethyl and phenylthio groups influence the crystal packing of Thiophene, 2-ethyl-5-(phenylthio)-?
- Methodological Answer : Perform single-crystal X-ray diffraction to determine intermolecular interactions (e.g., van der Waals, π-π stacking). Analyze packing motifs using Mercury software. Compare with analogs lacking substituents to isolate steric contributions. Hirshfeld surface analysis quantifies contact contributions from C-H···S or S···S interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
